Chemical structure and properties of 3-(3-Fluorophenyl)pyridine-2-methanol
Chemical structure and properties of 3-(3-Fluorophenyl)pyridine-2-methanol
An In-depth Technical Guide to 3-(3-Fluorophenyl)pyridine-2-methanol
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, prized for its electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] The introduction of a fluorinated phenyl group can further enhance a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive technical overview of 3-(3-Fluorophenyl)pyridine-2-methanol, a heterocyclic building block with significant potential in drug discovery and fine chemical synthesis.
As a molecule that is not widely cataloged with extensive experimental data, this guide synthesizes information from related structures and established chemical principles to provide a robust profile. We will cover its chemical structure, proposed synthetic routes with detailed protocols, predicted physicochemical and spectroscopic properties, potential applications, and essential safety and handling information. This document is intended for researchers, medicinal chemists, and process development scientists.
Chemical Identity and Structure
The core structure of 3-(3-Fluorophenyl)pyridine-2-methanol consists of a pyridine ring substituted at the 3-position with a 3-fluorophenyl group and at the 2-position with a methanol group. This specific arrangement of substituents offers a unique three-dimensional architecture and electronic distribution for further chemical modification and biological interaction.
-
IUPAC Name: (3-(3-Fluorophenyl)pyridin-2-yl)methanol
-
Molecular Formula: C₁₂H₁₀FNO
-
Molecular Weight: 203.21 g/mol
-
CAS Number: Not broadly available in major chemical databases as of early 2026, indicating its status as a novel or specialized research chemical.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Comments |
| Appearance | White to off-white solid | Based on analogs like alpha-(4-chlorophenyl)pyridine-2-methanol.[2] |
| Melting Point | 75 - 85 °C | Estimated based on similar phenyl-pyridine structures. |
| Boiling Point | >350 °C (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Soluble in Methanol, Chloroform, DMSO; Sparingly soluble in water | The pyridine and alcohol groups confer some polarity, while the phenyl ring adds non-polar character. |
| pKa (Basic) | ~3.5 - 4.5 | The pyridine nitrogen is basic, but its pKa is likely reduced by the electron-withdrawing effects of the adjacent substituents. |
| logP | 1.5 - 2.5 | Represents a moderate lipophilicity, a common feature in drug candidates. |
Synthesis and Reaction Protocols
A robust and versatile method for synthesizing 3-(3-Fluorophenyl)pyridine-2-methanol is a two-step process involving a Suzuki cross-coupling reaction followed by the reduction of a carbonyl group. This approach offers high yields and good functional group tolerance.
Proposed Synthetic Pathway
The logical synthetic approach starts from a readily available di-substituted pyridine, such as 3-bromo-2-formylpyridine. A palladium-catalyzed Suzuki coupling with 3-fluorophenylboronic acid installs the phenyl ring, followed by a selective reduction of the aldehyde to the primary alcohol.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-Fluorophenyl)pyridine-2-carbaldehyde (Suzuki Coupling)
-
Rationale: The Suzuki coupling is a highly reliable method for forming carbon-carbon bonds between aryl halides and boronic acids. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation. A base, such as sodium carbonate, is required to activate the boronic acid. A mixed solvent system like DME/water ensures that both organic and inorganic reagents are soluble.
-
Procedure:
-
To a 250 mL round-bottom flask, add 3-bromo-2-formylpyridine (1.86 g, 10 mmol), 3-fluorophenylboronic acid (1.68 g, 12 mmol), and sodium carbonate (2.65 g, 25 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a solvent mixture of 1,2-dimethoxyethane (DME, 60 mL) and water (20 mL).
-
Degas the solution by bubbling the inert gas through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 578 mg, 0.5 mmol, 5 mol%).
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. Add 100 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer. Wash it with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate aldehyde.
-
Step 2: Synthesis of 3-(3-Fluorophenyl)pyridine-2-methanol (Reduction)
-
Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic rings.[3] Methanol serves as both the solvent and a proton source for the workup. The reaction is typically fast and clean at room temperature.
-
Procedure:
-
Dissolve the 3-(3-fluorophenyl)pyridine-2-carbaldehyde (2.01 g, 10 mmol) from the previous step in 50 mL of methanol in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 0.45 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by TLC until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding 20 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the final product, 3-(3-Fluorophenyl)pyridine-2-methanol, which can be further purified by recrystallization if necessary.
-
Spectroscopic Analysis (Predicted)
No published spectra for this specific molecule were identified. The following predictions are based on established principles and data from analogous compounds.[4][5]
¹H NMR (400 MHz, CDCl₃)
-
δ 8.60 (dd, 1H): H6 proton of the pyridine ring.
-
δ 7.70 (dd, 1H): H4 proton of the pyridine ring.
-
δ 7.40-7.50 (m, 2H): H5 proton of the pyridine ring and one proton from the fluorophenyl ring.
-
δ 7.10-7.25 (m, 3H): Remaining three protons of the fluorophenyl ring.
-
δ 4.80 (s, 2H): Methylene protons (-CH₂OH).
-
δ 3.50 (br s, 1H): Hydroxyl proton (-OH), which may be broad and exchangeable with D₂O.
¹³C NMR (101 MHz, CDCl₃)
-
δ 163.0 (d, J ≈ 245 Hz): C-F carbon of the fluorophenyl ring.
-
δ 158.0: C2 of the pyridine ring (bearing the methanol).
-
δ 148.5: C6 of the pyridine ring.
-
δ 138.0: C4 of the pyridine ring.
-
δ 130.5 (d): Aromatic CH of the fluorophenyl ring.
-
δ 125.0 (d): Aromatic CH of the fluorophenyl ring.
-
δ 123.0: C5 of the pyridine ring.
-
δ 115.0 (d): Aromatic CH of the fluorophenyl ring.
-
δ 114.5 (d): Aromatic CH of the fluorophenyl ring.
-
δ 62.5: Methylene carbon (-CH₂OH).
¹⁹F NMR (376 MHz, CDCl₃)
-
δ -113.0 (m): A single multiplet is expected for the fluorine atom on the phenyl ring.
Applications and Research Context
Phenyl-pyridine derivatives are cornerstones of modern drug discovery. The specific combination of a 3-fluorophenyl group and a pyridine-2-methanol moiety in this molecule makes it a valuable building block for several therapeutic areas:
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine core to interact with the hinge region of the ATP binding pocket. The fluorophenyl group can form specific interactions and improve metabolic stability.
-
Antiviral Agents: Substituted pyridines are present in a number of antiviral compounds. This scaffold can be elaborated to target viral enzymes or entry mechanisms.
-
Agrochemicals: The pyridine ring is a common feature in modern herbicides and pesticides. The lipophilicity and electronic nature imparted by the fluorophenyl group can be tuned to improve efficacy and selectivity.[6][7]
-
Materials Science: Pyridine derivatives are used in the synthesis of ligands for metal complexes, which can have applications in catalysis, organic light-emitting diodes (OLEDs), and sensor technology.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-(3-Fluorophenyl)pyridine-2-methanol. The following precautions are based on data from structurally related compounds, such as pyridinemethanols and fluorinated aromatics.[8][9][10]
-
Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat.
-
Respiratory Protection: If handling large quantities or generating dust/aerosols, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage and Disposal:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
References
- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- Krasavin, M., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
-
Beilstein Journals. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]
- (Supporting Information). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
-
PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). [5-(4-Fluorophenyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. MDPI.
-
CAS Common Chemistry. (n.d.). α-(4-Chlorophenyl)-α-(4,5-dihydro-1H-imidazol-2-yl)-2-pyridinemethanol. Retrieved from [Link]
- Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
-
AA Blocks. (n.d.). 100-55-0 | MFCD00006407 | 3-Pyridinemethanol. Retrieved from [Link]
-
MDPI. (2023, February 28). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.ie [fishersci.ie]
